molecular formula C11H13NO B13680830 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B13680830
M. Wt: 175.23 g/mol
InChI Key: OWCVPAFSFCABIM-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is an organic compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by a methyl group at the 7th position and a ketone group at the 5th position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-(2’-bromophenyl)ethynylaniline in the presence of a base can lead to the formation of the desired azepine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine dihydrochloride: This compound is structurally similar but contains an amine group instead of a ketone.

    10-arylated dibenzo[B,f]azepines: These compounds have additional aryl groups and different substitution patterns.

Uniqueness

7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-4-5-10-9(7-8)11(13)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCVPAFSFCABIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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